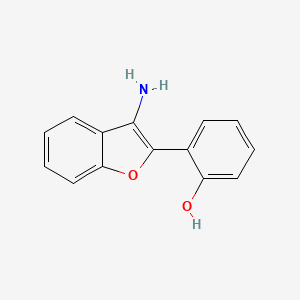

2-(3-Aminobenzofuran-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Aminobenzofuran-2-yl)phenol: is a compound with a benzofuran core and a phenolic group. Its chemical structure consists of a benzene ring fused to a furan ring, with an amino group (NH₂) and a hydroxyl group (OH) attached at specific positions. This compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes:: One notable synthetic route involves the base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . This mild and metal-free process leads to the direct formation of 2-aminobenzofuran derivatives. The reaction involves cleavage of multiple bonds, including C–H, O–N, and two C–F bonds.

Industrial Production:: While industrial-scale production methods may vary, research on efficient and scalable synthesis routes is ongoing. The described base-mediated annulation could potentially be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Reduction: Reduction of the furan ring or the phenolic group is possible.

Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Substitution: Ammonium hydroxide (NH₄OH) or alkyl halides can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction of the furan ring could yield a dihydrobenzofuran derivative.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for potential bioactivity, including anticancer properties.

Medicine: Research on its pharmacological effects and potential therapeutic applications.

Industry: May serve as a precursor for fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which 2-(3-Aminobenzofuran-2-yl)phenol exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other benzofuran derivatives, this compound’s unique combination of functional groups (amino and phenolic) sets it apart. Similar compounds include benzofuran-based drugs and natural products.

Biological Activity

2-(3-Aminobenzofuran-2-yl)phenol is a compound of interest due to its potential biological activities. It belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁NO₂. The structure features a benzofuran moiety linked to a phenolic group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds related to this compound have demonstrated significant growth inhibitory effects against various cancer cell lines.

These findings suggest that derivatives of benzofuran exhibit potent cytotoxicity against multiple cancer types, making them promising candidates for further development.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that certain derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 5f | 0.64 | 0.81 |

| 5a | 1.20 | 1.50 |

| 5h | 0.75 | 0.90 |

These compounds showed mixed-type inhibition on AChE, indicating their potential as multifunctional agents against neurodegenerative diseases .

3. Antimicrobial Activity

Benzofuran derivatives have also been reported to exhibit antimicrobial properties. The introduction of specific functional groups can enhance their efficacy against bacterial strains, although specific data for this compound is limited.

Case Studies

Several case studies have explored the pharmacological profiles of benzofuran derivatives:

- Study on Antitumor Activity : A study demonstrated that a related compound exhibited high cytotoxicity against human cervical carcinoma cells (HeLa), inducing apoptosis through mitochondrial pathways . This suggests that similar mechanisms may be applicable to this compound.

- Neuroprotective Study : Another research focused on the inhibition of Aβ aggregation by benzofuran derivatives, showing that certain compounds significantly reduced aggregation compared to standard drugs like Donepezil . This positions them as potential therapeutic agents for Alzheimer's disease.

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3-amino-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C14H11NO2/c15-13-10-6-2-4-8-12(10)17-14(13)9-5-1-3-7-11(9)16/h1-8,16H,15H2 |

InChI Key |

RZOWNCJJDZAHAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C3=CC=CC=C3O2)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.